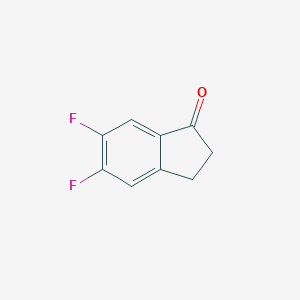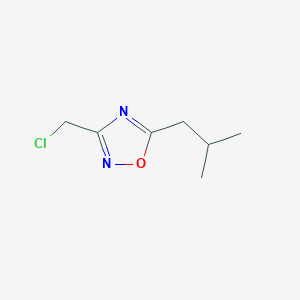![molecular formula C9H12N4 B068696 Propanedinitrile, [(4-methyl-1-piperazinyl)methylene]-(9CI) CAS No. 195243-36-8](/img/structure/B68696.png)
Propanedinitrile, [(4-methyl-1-piperazinyl)methylene]-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propanedinitrile, [(4-methyl-1-piperazinyl)methylene]-(9CI) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. This compound is also known as Meldrum's acid derivative and is commonly used as a reagent in organic synthesis.
Mécanisme D'action
The mechanism of action of propanedinitrile, [(4-methyl-1-piperazinyl)methylene]-(9CI) is not well understood. However, it is believed to act as a nucleophile in organic reactions, attacking electrophilic centers in the substrate molecule.
Effets Biochimiques Et Physiologiques
There is limited information available on the biochemical and physiological effects of propanedinitrile, [(4-methyl-1-piperazinyl)methylene]-(9CI). However, it has been reported to have low toxicity, and no significant adverse effects have been observed in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using propanedinitrile, [(4-methyl-1-piperazinyl)methylene]-(9CI) in lab experiments include its high reactivity, which makes it an effective reagent for organic synthesis. Additionally, this compound is readily available and relatively inexpensive. The limitations of using this compound include its low solubility in water, which can make it challenging to handle in some reactions.
Orientations Futures
1. Development of new synthetic routes for propanedinitrile, [(4-methyl-1-piperazinyl)methylene]-(9CI) to improve yield and purity.
2. Investigation of the potential applications of this compound in materials science, such as the synthesis of new polymers and nanomaterials.
3. Study of the mechanism of action of propanedinitrile, [(4-methyl-1-piperazinyl)methylene]-(9CI) to better understand its reactivity and potential applications.
4. Exploration of the potential use of this compound in medicinal chemistry, including the development of new drugs and pharmaceuticals.
5. Investigation of the potential environmental impact of propanedinitrile, [(4-methyl-1-piperazinyl)methylene]-(9CI) and its degradation products.
In conclusion, propanedinitrile, [(4-methyl-1-piperazinyl)methylene]-(9CI) is a versatile reagent that has found applications in various fields of science. Its high reactivity, low toxicity, and relative affordability make it an attractive option for organic synthesis. Further research is needed to fully understand its potential applications and to develop new synthetic routes and applications for this compound.
Méthodes De Synthèse
The synthesis of propanedinitrile, [(4-methyl-1-piperazinyl)methylene]-(9CI) involves the reaction of Meldrum's acid with 4-methylpiperazine in the presence of a suitable base. The reaction proceeds via the formation of an intermediate, which then undergoes cyclization to give the desired product. The synthesis of this compound has been extensively studied, and various modifications to the reaction conditions have been reported to improve the yield and purity of the product.
Applications De Recherche Scientifique
Propanedinitrile, [(4-methyl-1-piperazinyl)methylene]-(9CI) has been used in several scientific studies as a reagent in organic synthesis. It has been shown to be an effective reagent for the synthesis of various heterocyclic compounds, including pyrazoles, pyrimidines, and pyridines. This compound has also been used in the synthesis of natural products and pharmaceuticals.
Propriétés
Numéro CAS |
195243-36-8 |
|---|---|
Nom du produit |
Propanedinitrile, [(4-methyl-1-piperazinyl)methylene]-(9CI) |
Formule moléculaire |
C9H12N4 |
Poids moléculaire |
176.22 g/mol |
Nom IUPAC |
2-[(4-methylpiperazin-1-yl)methylidene]propanedinitrile |
InChI |
InChI=1S/C9H12N4/c1-12-2-4-13(5-3-12)8-9(6-10)7-11/h8H,2-5H2,1H3 |
Clé InChI |
RZFDPTUZDCOEAY-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)C=C(C#N)C#N |
SMILES canonique |
CN1CCN(CC1)C=C(C#N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



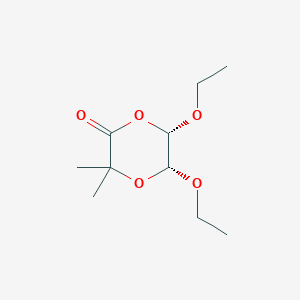
![(R)-2-Nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol](/img/structure/B68615.png)
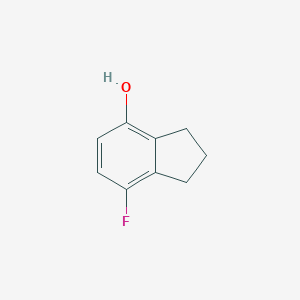
![2-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)acetonitrile](/img/structure/B68618.png)
![[2-[(N-methylanilino)methyl]phenyl]boronic acid](/img/structure/B68619.png)

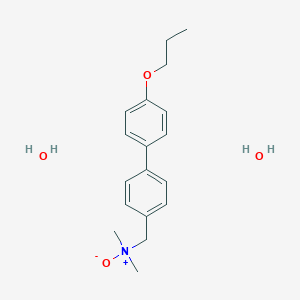
![1-[4-[(3,4-Dichlorobenzyl)oxy]-3-nitrophenyl]ethan-1-one](/img/structure/B68631.png)
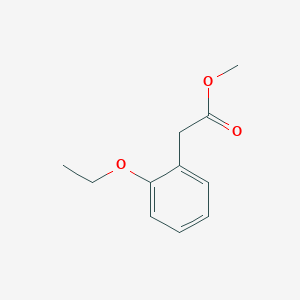
![[N-Methyl-N-phenylthiocarbamoyl]acetic acid](/img/structure/B68636.png)
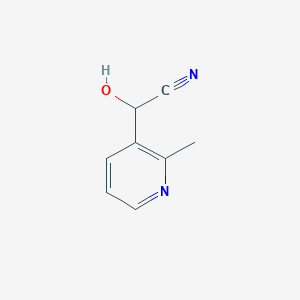
![S-Ethyl-N-[4-(trifluoromethyl)phenyl]isothiourea](/img/structure/B68643.png)
